molecular formula C13H7F3N2 B5294174 3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile

3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile

Cat. No. B5294174
M. Wt: 248.20 g/mol
InChI Key: YWASLATWRFYHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of pyridine derivatives and is widely used in various research fields, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile acts as a fluorescent ligand that binds to the active site of GPCRs and ion channels, leading to a change in the fluorescence signal. This change in fluorescence signal is used to study the binding and activation of these proteins. 3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile has also been reported to modulate the activity of some ion channels, leading to changes in the electrical properties of cells.
Biochemical and Physiological Effects:
3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile has been reported to have minimal biochemical and physiological effects on cells and tissues. It does not affect cell viability or membrane integrity and has no significant toxic effects. 3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile is also stable under physiological conditions, making it suitable for use in live-cell imaging studies.

Advantages and Limitations for Lab Experiments

3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile has several advantages for use in lab experiments. It is a highly sensitive and selective fluorescent ligand that can be used to study the binding and activation of GPCRs and ion channels in real-time. 3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile is also stable under physiological conditions and has minimal toxic effects on cells and tissues. However, 3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile has some limitations, including its cost and the need for specialized equipment for fluorescence imaging studies.

Future Directions

3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile has several potential future directions in scientific research. One area of research is the development of new fluorescent ligands that can be used to study the binding and activation of GPCRs and ion channels. Another area of research is the use of 3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile in high-throughput screening assays for drug discovery. 3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile can also be used in the study of other membrane proteins, such as transporters and enzymes. Additionally, 3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile can be used in the development of new imaging techniques for studying cellular processes in real-time.
Conclusion:
In conclusion, 3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile is a valuable chemical compound that has several scientific research applications, including in the study of GPCRs and ion channels. 3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile is a highly sensitive and selective fluorescent ligand that can be used to study the binding and activation of these proteins in real-time. 3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile has minimal biochemical and physiological effects on cells and tissues, making it suitable for use in live-cell imaging studies. 3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile has several potential future directions in scientific research, including the development of new fluorescent ligands and high-throughput screening assays for drug discovery.

Synthesis Methods

The synthesis of 3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile involves a multi-step process that includes the reaction of 3-bromopyridine with trifluoromethylbenzene, followed by the reaction with potassium cyanide to form the final product. This method has been reported to yield high purity and good yields of the 3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile compound.

Scientific Research Applications

3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile has been used in various scientific research applications, including in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in signal transduction and are involved in various physiological processes. 3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile is used as a fluorescent ligand to study the binding and activation of GPCRs in cells and tissues. 3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile has also been used in the study of ion channels, which are membrane proteins that control the flow of ions across cell membranes.

properties

IUPAC Name

3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2/c14-13(15,16)11-5-2-6-18-12(11)10-4-1-3-9(7-10)8-17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWASLATWRFYHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC=N2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Trifluoromethyl)pyridin-2-yl]benzonitrile

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